Cas no 38002-61-8 (9-(Chloroacetyl)-9H-carbazole)

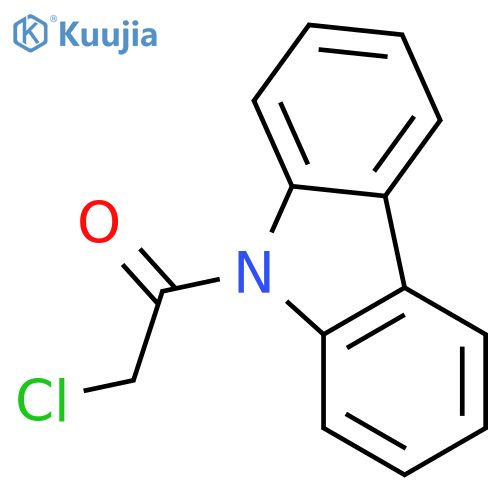

9-(Chloroacetyl)-9H-carbazole structure

商品名:9-(Chloroacetyl)-9H-carbazole

CAS番号:38002-61-8

MF:C14H10ClNO

メガワット:243.688302516937

MDL:MFCD00093938

CID:1074290

PubChem ID:1812039

9-(Chloroacetyl)-9H-carbazole 化学的及び物理的性質

名前と識別子

-

- 9-(Chloroacetyl)-9H-carbazole

- 1-(9H-carbazol-9-yl)-2-chloro-1-ethanone

- 10-(chloroacetyl)-10H-carbazole

- 1-carbazol-9-yl-2-chloroethan-1-one

- 1-Carbazol-9-yl-2-chloro-ethanone

- 9-Chloracetylcarbazol

- 9-Chloracetyl-carbazol

- 9-chloroacetyl-carbazole

- 9H-Carbazole, 9-(chloroacetyl)-

- AC1LY1A4

- CHEMBL1651449

- CTK1B5246

- N-chloroacetyl-carbazole

- STOCK2S-13052

- CS-0317925

- 9-chloroacetylcarbazole

- LS-06250

- DTXSID50365277

- 38002-61-8

- STK006159

- ALBB-019084

- 1-(9H-carbazol-9-yl)-2-chloroethanone

- MFCD00093938

- AKOS000270299

- A918713

- AKOS BBS-00005410

- 1-carbazol-9-yl-2-chloroethanone

- 1-(9H-CARBAZOL-9-YL)-2-CHLOROETHAN-1-ONE

-

- MDL: MFCD00093938

- インチ: InChI=1S/C14H10ClNO/c15-9-14(17)16-12-7-3-1-5-10(12)11-6-2-4-8-13(11)16/h1-8H,9H2

- InChIKey: NIZUEICMEHKRKX-UHFFFAOYSA-N

- ほほえんだ: ClCC(N1C2=C(C3=C1C=CC=C3)C=CC=C2)=O

計算された属性

- せいみつぶんしりょう: 243.0452

- どういたいしつりょう: 243.0450916g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 285

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.8

- トポロジー分子極性表面積: 22Ų

じっけんとくせい

- PSA: 22

9-(Chloroacetyl)-9H-carbazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB411284-500 mg |

9-(Chloroacetyl)-9H-carbazole |

38002-61-8 | 500 mg |

€205.60 | 2023-07-19 | ||

| abcr | AB411284-1 g |

9-(Chloroacetyl)-9H-carbazole |

38002-61-8 | 1 g |

€239.00 | 2023-07-19 | ||

| Ambeed | A408769-1g |

1-(9H-Carbazol-9-yl)-2-chloroethanone |

38002-61-8 | 95+% | 1g |

$178.0 | 2024-04-19 | |

| A2B Chem LLC | AF58644-1g |

9-(Chloroacetyl)-9h-carbazole |

38002-61-8 | 95% | 1g |

$228.00 | 2024-04-20 | |

| A2B Chem LLC | AF58644-5g |

9-(Chloroacetyl)-9h-carbazole |

38002-61-8 | 95% | 5g |

$771.00 | 2024-04-20 | |

| A2B Chem LLC | AF58644-500mg |

9-(Chloroacetyl)-9h-carbazole |

38002-61-8 | >95% | 500mg |

$412.00 | 2023-12-30 | |

| Key Organics Ltd | LS-06250-1g |

1-(9H-carbazol-9-yl)-2-chloroethan-1-one |

38002-61-8 | >95% | 1g |

£276.00 | 2025-02-09 | |

| TRC | C276390-250mg |

9-(Chloroacetyl)-9H-carbazole |

38002-61-8 | 250mg |

$ 185.00 | 2022-04-01 | ||

| abcr | AB411284-5 g |

9-(Chloroacetyl)-9H-carbazole |

38002-61-8 | 5 g |

€656.50 | 2023-07-19 | ||

| abcr | AB411284-1g |

9-(Chloroacetyl)-9H-carbazole; . |

38002-61-8 | 1g |

€237.00 | 2025-02-18 |

9-(Chloroacetyl)-9H-carbazole 関連文献

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

-

Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880

-

Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586

38002-61-8 (9-(Chloroacetyl)-9H-carbazole) 関連製品

- 55290-64-7(Dimethipin)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:38002-61-8)9-(Chloroacetyl)-9H-carbazole

清らかである:99%

はかる:1g

価格 ($):160.0